molecular formula C8H13N3O2 B1395851 1-Allyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1437312-07-6

1-Allyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1395851
CAS No.: 1437312-07-6
M. Wt: 183.21 g/mol
InChI Key: NQSRVGXJBPOARI-UHFFFAOYSA-N
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Description

1-Allyl-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic organic compound with the molecular formula C8H13N3O2. It is characterized by a pyrrolidine ring substituted with an allyl group, a keto group at the 5-position, and a carbohydrazide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-5-oxopyrrolidine-3-carbohydrazide can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is isolated in good yields and can be further purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 1-Allyl-5-oxopyrrolidine-3-carboxylic acid
  • 2-Allyl-3-oxoisoindoline-4-carboxylic acid
  • 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Comparison: 1-Allyl-5-oxopyrrolidine-3-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the allyl group also enhances its potential for further functionalization and derivatization .

Biological Activity

1-Allyl-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic organic compound with the molecular formula C8H13N3O2. It features a pyrrolidine ring with an allyl group, a keto group at the 5-position, and a carbohydrazide group at the 3-position. This unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the formation of various derivatives that can exhibit different biological activities. The mechanism of action typically involves interaction with specific enzymes and receptors, where it can act as an inhibitor or modulator. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor activity influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. Notably, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study:
In vitro studies demonstrated that certain derivatives reduced A549 cell viability significantly compared to control groups. For example, compounds with specific substitutions (like 4-chlorophenyl and 4-bromophenyl) exhibited enhanced anticancer activity, with reductions in cell viability to 64% and 61%, respectively .

CompoundSubstitutionCell Viability (%)
Control-100
Compound 64-chlorophenyl64
Compound 74-bromophenyl61
Compound 84-dimethylamino phenylNotable Activity

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, showing promising results.

Case Study:
In a screening for antimicrobial activity, certain derivatives exhibited effective inhibition against resistant strains, indicating their potential as lead compounds for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is heavily influenced by their structural characteristics. Variations in substituents at different positions on the pyrrolidine ring can lead to significant differences in potency and selectivity.

Key Findings:

  • Compounds with electron-donating groups tend to enhance anticancer activity.
  • The presence of hydrazone linkages has been correlated with increased biological activity.
  • Structural modifications can lead to improved selectivity towards cancer cells versus non-cancerous cells .

Properties

IUPAC Name

5-oxo-1-prop-2-enylpyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-11-5-6(4-7(11)12)8(13)10-9/h2,6H,1,3-5,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRVGXJBPOARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Allyl-5-oxopyrrolidine-3-carbohydrazide
1-Allyl-5-oxopyrrolidine-3-carbohydrazide
Ethyl 1-allyl-5-oxopyrrolidine-3-carboxylate
1-Allyl-5-oxopyrrolidine-3-carbohydrazide
1-Allyl-5-oxopyrrolidine-3-carbohydrazide
1-Allyl-5-oxopyrrolidine-3-carbohydrazide
1-Allyl-5-oxopyrrolidine-3-carbonyl chloride
1-Allyl-5-oxopyrrolidine-3-carbohydrazide

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